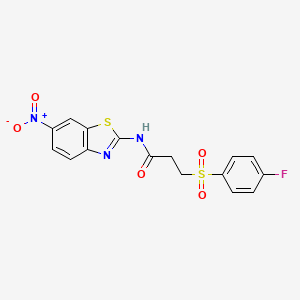

![molecular formula C26H23N3 B6509191 1-(3,4-dimethylphenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901245-69-0](/img/structure/B6509191.png)

1-(3,4-dimethylphenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-(3,4-dimethylphenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline” is a complex organic compound that belongs to the class of quinolines and pyrazoles. Quinolines and pyrazoles are both heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry due to their diverse pharmacological activities .

Scientific Research Applications

Green Asymmetric Reduction of Acetophenone Derivatives

Background: Chiral building blocks play a crucial role in drug synthesis, agricultural chemicals, and other biologically active compounds. Enantiomerically pure compounds are essential due to their distinct biological effects.

Research Findings: Researchers explored green approaches for preparing chiral building blocks using DMPQ derivatives. They employed two methods:

Implications: This method offers an eco-friendly approach for obtaining chiral building blocks, with potential industrial applications .

Antileishmanial and Antimalarial Activities

Background: Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities.

Research Findings: Hydrazine-coupled pyrazoles, including DMPQ derivatives, were synthesized and characterized. Their structures were verified using elemental microanalysis, FTIR, and 1H NMR techniques.

Significance: DMPQ derivatives may serve as promising candidates for combating parasitic diseases such as leishmaniasis and malaria .

Bioactivity Potential

Background: Despite moderate yields, DMPQ derivatives exhibit bioactivity potential.

Research Findings: The protocol allowed the obtention of compounds of interest, emphasizing their potential bioactivity.

Future Directions: Further exploration of DMPQ derivatives could unveil novel applications in drug discovery and development .

Thin-Layer Chromatography (TLC) Solvent System

Background: TLC is a common analytical technique for compound separation and identification.

Solvent System: The following solvent system is recommended for TLC analysis of DMPQ derivatives:

Practical Considerations: Accurate preparation and vapor phase saturation are essential for successful TLC analysis .

Mechanism of Action

properties

IUPAC Name |

1-(3,4-dimethylphenyl)-8-methyl-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N3/c1-16-5-9-20(10-6-16)25-23-15-27-24-12-7-17(2)13-22(24)26(23)29(28-25)21-11-8-18(3)19(4)14-21/h5-15H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRXZHLJZMFLFLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)C)C5=CC(=C(C=C5)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-dimethylphenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-ethoxy-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509111.png)

![1-(3,4-dimethylphenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509119.png)

![ethyl 1-(4-tert-butylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B6509127.png)

![12-(4-tert-butylphenyl)-14-phenyl-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11(15),13,16-hexaene](/img/structure/B6509140.png)

![1-(3-chloro-4-fluorophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509158.png)

![1-(4-chlorophenyl)-7-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509164.png)

![1-(4-tert-butylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509171.png)

![1-(3-chloro-4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509185.png)

![3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509189.png)

![8-ethyl-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509201.png)

![7,8-dimethoxy-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509209.png)

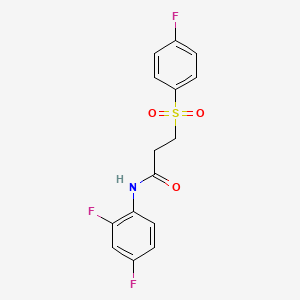

![3-(4-fluorobenzenesulfonyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B6509214.png)